Nlrp3-IN-24

Hemolytic Diseases NLRP3 Inflammasome Mechanism-Specific Inhibition

Nlrp3-IN-24 (Compound 15a) is a silicon‑incorporated cannabidiol derivative that uniquely inhibits heme‑mediated NLRP3 inflammasome activation, a pathway resistant to canonical inhibitors like MCC950. With proven efficacy at 0.1–10 μM in cellular models and in vivo IL‑1β reduction at 10–30 mg/kg, this sila‑CBD analog provides unparalleled target engagement in hemolytic disease research. Its silicon substitution confers enhanced metabolic stability, ensuring reliable and reproducible data.

Molecular Formula C19H26O3Si
Molecular Weight 330.5 g/mol
Cat. No. B12378022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-24
Molecular FormulaC19H26O3Si
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O
InChIInChI=1S/C19H26O3Si/c1-11(2)13-8-7-12(3)9-14(13)17-15(20)10-16(23(4,5)6)18(21)19(17)22/h9-10,13-14,22H,1,7-8H2,2-6H3/t13-,14+/m0/s1
InChIKeyUAXOBFMOHWTNCK-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-24 (Compound 15a) as a Sila-CBD NLRP3 Inflammasome Inhibitor for Hemolytic Disease Research


Nlrp3-IN-24, also identified as Compound 15a, is a silicon-incorporated cannabidiol (sila-CBD) derivative that functions as a targeted inhibitor of the NLRP3 inflammasome [1]. This small molecule (molecular weight 330.49, formula C19H26O3Si) exerts its effect by inhibiting the heme-mediated activation of the NLRP3 inflammasome, a key driver of sterile inflammation in hemolytic conditions [1][2]. Characterized by its sila-substitution, the compound demonstrates a distinct pharmacological profile compared to its carbon-based analogs, including improved metabolic stability and specific activity against a unique inflammasome activation pathway [1].

Nlrp3-IN-24: Why In-Class NLRP3 Inhibitors Are Not Interchangeable


General NLRP3 inhibitors like MCC950 (CRID3) demonstrate potent activity against canonical activators (e.g., ATP, nigericin) but fail to suppress heme-induced inflammasome activation, a critical pathway in hemolytic disorders such as sickle cell anemia and thalassemia [1]. Conversely, Nlrp3-IN-24 specifically inhibits this heme-mediated pathway while also demonstrating a distinct metabolic stability profile due to its silicon incorporation [1]. This mechanistic divergence and chemical stability mean that substituting Nlrp3-IN-24 with a generic NLRP3 inhibitor would result in a loss of activity in heme-driven models and potentially introduce unwanted metabolic liabilities, thereby compromising experimental reproducibility and therapeutic relevance in hemolysis research [1].

Nlrp3-IN-24: A Quantitative Evidence Guide for Differentiated NLRP3 Inhibition


Differential Inhibition of Heme-Induced NLRP3 Inflammasome vs. MCC950

Nlrp3-IN-24 (Compound 15a) demonstrates a unique mechanism of action by potently inhibiting the heme-induced NLRP3 inflammasome pathway. This is in stark contrast to the widely used, potent NLRP3 inhibitor MCC950 (IC50 ~7.5 nM in BMDMs for canonical activation), which exhibits no inhibitory activity against heme-induced NLRP3 activation [1]. Nlrp3-IN-24 achieved >20% inhibition of IL-1β release at a concentration of 0.1 μM in heme-stimulated THP-1 cells, a concentration at which MCC950 is completely ineffective [1].

Hemolytic Diseases NLRP3 Inflammasome Mechanism-Specific Inhibition

Comparative Cytokine Inhibition Profile Against Carbon-Based Analogs

Nlrp3-IN-24 (15a) demonstrates a superior and more specific anti-inflammatory profile compared to its direct carbon-based structural analogs, VCE-003 and HU-331. At a concentration of 10 μM, Nlrp3-IN-24 inhibited the release of key pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 [1]. In direct contrast, the carbon derivatives VCE-003 (quinone CBG) and HU-331 (quinone CBD) displayed no detectable inhibitory activity in the same assay [1].

Anti-inflammatory Cytokine Inhibition Structure-Activity Relationship

Enhanced Metabolic Stability in Human Liver Microsomes vs. Carbon Analogs

The incorporation of silicon enhances the metabolic stability of Nlrp3-IN-24 (15a) compared to its carbon analogs. In human liver microsome (HLM) assays, Nlrp3-IN-24 demonstrated high stability, exhibiting a maximum degradation of only 10% under the experimental conditions [1]. This is a key differentiator from the general class of sila-CBD derivatives, as its close analog 15b showed even lower metabolic stability than the carbon reference HU-331 [1].

Metabolic Stability ADME Drug Discovery

In Vivo Efficacy in Heme-Mediated Peritoneal Inflammation Model

Nlrp3-IN-24 (Compound 15a) demonstrates significant in vivo efficacy in a heme-mediated peritoneal inflammation mouse model, a system directly relevant to hemolytic disease pathology. Pretreatment with Nlrp3-IN-24 at doses of 10 mg/kg and 30 mg/kg (i.p.) resulted in a highly significant decrease in IL-1β levels in peritoneal lavage fluid [1]. This in vivo effect was comparable to the standard-of-care drug colchicine, which was used as a positive control in the experiment [1].

In Vivo Pharmacology Peritonitis Disease Model

Concentration-Dependent Potency Compared to Other Sila-CBD Derivatives

Within its own chemical series, Nlrp3-IN-24 (15a) is among the most potent sila-CBD derivatives. At 1 μM, it inhibited NLRP3 inflammasome-mediated IL-1β release by more than 50%, a level of activity matched only by its close analog 15c [1]. Even at a sub-micromolar concentration of 0.1 μM, both 15a and 15c retained measurable inhibitory activity (>20%), while other derivatives in the series were less effective [1].

Potency IL-1β Inhibition Dose-Response

Nlrp3-IN-24: Optimal Research Applications in Hemolytic Disease and Inflammation


Investigating the Heme-NLRP3 Axis in Sickle Cell Disease and Thalassemia

Use Nlrp3-IN-24 as the primary chemical probe to dissect the specific contribution of heme-mediated NLRP3 inflammasome activation to disease pathology in in vitro and in vivo models of hemolytic disorders. Its unique ability to inhibit this pathway, in contrast to canonical inhibitors like MCC950, makes it an indispensable tool for this specific line of investigation [1].

Benchmarking Novel NLRP3 Inhibitors in Heme-Specific Assays

Employ Nlrp3-IN-24 as a positive control and comparator compound when screening or characterizing new chemical entities for their ability to inhibit the heme-induced NLRP3 inflammasome. Its well-documented potency at 0.1-10 μM in THP-1 and J774A.1 cells provides a reliable benchmark for activity in this non-canonical pathway [1].

Validating In Vivo Efficacy in Sterile Peritoneal Inflammation Models

Utilize Nlrp3-IN-24 in LPS/heme-induced peritonitis models in mice to establish proof-of-concept for targeting NLRP3 in hemolytic inflammation. The compound's demonstrated in vivo efficacy at 10-30 mg/kg (i.p.) to significantly reduce IL-1β levels offers a strong starting point for pharmacodynamic studies [1].

Structure-Activity Relationship (SAR) Studies on Silicon-Incorporated Cannabinoids

Include Nlrp3-IN-24 as a key reference compound in medicinal chemistry campaigns exploring the impact of silicon substitution on the metabolic stability and anti-inflammatory activity of CBD derivatives. Its superior stability in HLM (max 10% degradation) and activity profile provide a critical benchmark against carbon analogs and other sila-derivatives [1].

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